2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide
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Overview
Description
2-[2-[[(2R,3aS)-5,5’-dimethyl-4-oxo-2’-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1’-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide is a complex organic compound with a unique structure that combines several functional groups and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[2-[[(2R,3aS)-5,5’-dimethyl-4-oxo-2’-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1’-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide involves multiple steps, including the formation of the imidazo[1,5-b][1,2]oxazole ring and the subsequent spirocyclization with the cyclohexane ring. The reaction conditions typically require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and indole groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxazole ring can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenoxy and indole groups can participate in electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-[2-[[(2R,3aS)-5,5’-dimethyl-4-oxo-2’-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1’-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings may play a role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,5-b][1,2]oxazole derivatives and spirocyclic compounds. Compared to these, 2-[2-[[(2R,3aS)-5,5’-dimethyl-4-oxo-2’-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1’-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H40ClN5O5 |
---|---|
Molecular Weight |
622.2 g/mol |
IUPAC Name |
2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C33H40ClN5O5/c1-18(2)25-12-9-19(3)16-33(25)38(5)32(42)27-15-23(44-39(27)33)13-21-8-6-7-20(4)30(21)43-17-28(40)36-37-29-24-11-10-22(34)14-26(24)35-31(29)41/h6-8,10-11,14,18-19,23,25,27,35,41H,9,12-13,15-17H2,1-5H3/t19?,23-,25?,27+,33?/m1/s1 |
InChI Key |
XKTUDQWQGUDTJO-ZVHMCSJCSA-N |
Isomeric SMILES |
CC1CCC(C2(C1)N(C(=O)[C@H]3N2O[C@@H](C3)CC4=CC=CC(=C4OCC(=O)N=NC5=C(NC6=C5C=CC(=C6)Cl)O)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C2(C1)N(C(=O)C3N2OC(C3)CC4=CC=CC(=C4OCC(=O)N=NC5=C(NC6=C5C=CC(=C6)Cl)O)C)C)C(C)C |
Origin of Product |
United States |
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